Oxymetazoline hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Oxymetazoline hydrochloride (C₁₆H₂₄N₂O·HCl) is an imidazoline derivative with a complex molecular architecture that enables its adrenergic receptor interactions. The core structure includes a phenolic ring substituted with a tert-butyl group at the 6-position, two methyl groups at positions 2 and 4, and a hydroxyl group at position 3. This aromatic system is connected to a 4,5-dihydro-1H-imidazol-2-ylmethyl group via a methylene bridge, forming a tricyclic structure that combines aromatic and aliphatic components. The hydrochloride salt introduces a chloride ion, enhancing solubility in polar solvents while maintaining stability.
Key structural features:
| Component | Position/Role | Functional Group |
|---|---|---|
| Phenolic ring | 6-tert-butyl, 2,4-dimethyl | Hydroxyl (-OH) at position 3 |
| Imidazoline moiety | Attached via methylene group | Partially saturated 5-membered ring |
| Hydrochloride salt | Counterion for protonated nitrogen | Chloride ion (Cl⁻) |
The molecule lacks stereogenic centers, and its planar aromatic system facilitates interactions with adrenergic receptors. The tert-butyl group contributes to hydrophobicity, while the hydroxyl group enhances hydrogen bonding capacity.
Crystalline Structure and Polymorphic Forms
This compound crystallizes in a defined structure optimized for receptor binding. X-ray crystallography studies have characterized its solid-state conformation, revealing a planar arrangement of the phenolic ring and imidazoline moiety. The hydrochloride form adopts a crystalline lattice stabilized by hydrogen bonds between the phenolic hydroxyl group and chloride ions.
Crystallographic data:
| Parameter | Value | Source |
|---|---|---|
| Space group | Not explicitly reported | |
| Unit cell parameters | Determined via synchrotron data | |
| Polymorphic forms | Single dominant form reported |
While polymorphism is common in pharmaceuticals, this compound exhibits a single crystalline form under standard conditions. The absence of polymorphic variations simplifies manufacturing and ensures consistent physicochemical properties.
Thermodynamic Properties and Phase Behavior
Thermodynamic stability is critical for this compound’s shelf life and performance. Key properties include:
Thermal stability:
| Property | Value | Conditions |
|---|---|---|
| Melting point | 300–308°C (decomposition) | |
| Hydrolysis activation | ΔH‡ = 85–90 kJ/mol, ΔS‡ = -120 J/mol·K | pH 0.5–12.5, 343–363 K |
Hydrolysis kinetics demonstrate minimal degradation in neutral pH (2–5), with accelerated decomposition under acidic or alkaline conditions. The activation energy and entropy values indicate a kinetically controlled hydrolytic process.
Solubility Profile and Partition Coefficients
Solubility and partitioning behavior govern this compound’s bioavailability and formulation compatibility.
Solubility data:
| Solvent | Solubility (25°C) | Source |
|---|---|---|
| Water | 50 mg/mL | |
| Ethanol (96%) | Freely soluble | |
| Benzene/Chloroform | Practically insoluble |
Partition coefficients:
| Parameter | Value | Source |
|---|---|---|
| LogP (octanol/water) | 3.03–3.7 | |
| pKa | 10.15 (basic), 10.91 (acidic) |
The hydrochloride salt enhances aqueous solubility, while the tert-butyl and methyl groups contribute to lipophilicity. Ionic strength and pH significantly influence solubility, as demonstrated by hydrolysis studies.
Spectroscopic Characterization Techniques
Spectroscopic methods validate molecular identity and purity.
Infrared (IR) spectroscopy:
| Absorption (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3200–3600 | O-H stretch (phenolic) | |
| 2900–3000 | C-H (aliphatic) | |
| 1600–1500 | C=C (aromatic) |
Nuclear magnetic resonance (NMR):
| Nucleus | Signal (δ, ppm) | Assignment | Source |
|---|---|---|---|
| ¹H | 1.2–1.4 | tert-Butyl (CH₃)₃C | |
| ¹H | 2.2–2.5 | Methyl (CH₃) groups | |
| ¹³C | 120–130 | Aromatic carbons |
Mass spectrometry (MS):
| m/z | Fragment Ion | Relative Intensity (%) | Source |
|---|---|---|---|
| 261 | [M+H]⁺ | 100 | |
| 205 | [M-56]⁺ (loss of tert-butyl) | 37.4 |
Ultraviolet (UV) spectroscopy:
| λ (nm) | ε (L·mol⁻¹·cm⁻¹) | Solvent | Source |
|---|---|---|---|
| 279 | 12,500 | Water |
Properties
Molecular Formula |
C16H24N2O.HCl |
|---|---|
Molecular Weight |
296.84 |
Synonyms |
3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-phenol hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Nasal Decongestion
Oxymetazoline is widely used in over-the-counter nasal sprays for alleviating nasal congestion due to colds, allergies, or sinusitis. Studies have demonstrated its efficacy in reducing nasal resistance and improving airflow:
- Study Findings : A comparative study showed that oxymetazoline significantly reduced nasal resistance and improved airflow compared to placebo, with effects lasting up to 12 hours post-administration .
Ophthalmic Use
Oxymetazoline hydrochloride is also utilized in ophthalmology, particularly for treating conditions like ocular redness. It works by constricting blood vessels in the conjunctiva:
- Product Example : Upneeq® (this compound ophthalmic solution) is indicated for the treatment of acquired blepharoptosis (droopy eyelids). Clinical trials have shown significant improvements in eyelid position following administration .
Dermatological Applications
Recent studies have explored oxymetazoline's role in dermatology, particularly for treating rosacea:
- Case Study : A dermatological application demonstrated that oxymetazoline cream can effectively reduce erythema associated with rosacea, providing both cosmetic and psychological benefits to patients .
| Application | Condition Treated | Efficacy |
|---|---|---|
| Topical Cream | Rosacea | Significant reduction in erythema observed |
| Ophthalmic Solution | Acquired Blepharoptosis | Improved eyelid position noted |
Safety and Side Effects
While oxymetazoline is generally well-tolerated, potential side effects include local irritation, rebound congestion with prolonged use, and systemic effects at high doses. Monitoring is recommended for patients using the medication frequently.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxymetazoline hydrochloride belongs to the imidazoline class of α-adrenergic agonists. Key structural and functional analogs include xylometazoline, naphazoline, tetrahydrozoline, and phenylephrine. Below is a detailed comparison:
Molecular and Pharmacological Profiles
*Molecular weights calculated from chemical formulas in cited evidence.
Analytical Methods
Unique Advantages of Oxymetazoline
Q & A
Q. What is the primary mechanism of action of oxymetazoline hydrochloride, and how can researchers validate its receptor specificity in vitro?
this compound acts as a peripheral α-adrenergic receptor agonist, inducing vasoconstriction by stimulating vascular smooth muscle receptors . To validate receptor specificity, researchers can use competitive binding assays with radiolabeled ligands (e.g., -prazosin for α₁-receptors) in isolated tissue preparations or transfected cell lines. Dose-response curves and antagonist inhibition studies (e.g., using phentolamine) further confirm selectivity over β-adrenergic receptors .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis (≥99% by HPLC) and quantification in formulations . Spectrophotometric methods, such as UV-Vis at λmax 280 nm, are also validated for rapid screening. Method development should include spike-and-recovery experiments to assess accuracy and precision .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as causing serious eye damage (Category 1) and chronic aquatic toxicity (Category 3). Researchers must wear protective gloves, goggles, and lab coats. Work should occur in a fume hood with proper ventilation. Contaminated waste must be stored separately and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers design a robust clinical trial to evaluate rebound congestion risks with extended oxymetazoline use?
A double-blind, randomized, placebo-controlled trial with parallel groups is optimal. For example, subjects can be stratified into cohorts receiving 0.025%–0.05% doses twice daily for 7 days, with nasal congestion assessed via a 100 mm visual analog scale (VAS100mm) at baseline, Days 4, 7, and post-treatment (Day 8). Placebo controls (e.g., saline) and objective measures like peak nasal inspiratory flow (PNIF) enhance validity .
Q. How should conflicting data on rebound congestion (e.g., 3-day vs. 7-day safety) be reconciled in meta-analyses?
Systematic reviews must account for study design heterogeneity, such as dosing regimens (e.g., 0.025% vs. 0.05%), population demographics, and funding sources. For instance, industry-sponsored studies (e.g., Bayer-funded trials ) may prioritize favorable outcomes, necessitating independent replication. Sensitivity analyses excluding conflicted studies can clarify bias .
Q. What ex vivo models are suitable for assessing oxymetazoline’s impact on ciliary function, and how is ciliary beat frequency (CBF) quantified?
Human nasal epithelial cell cultures treated with oxymetazoline (0.25–2.00 g/L) can model ciliary effects. High-speed digital microscopy captures CBF at 200–400 fps, with software like Sisson-Ammons Video Analysis (SAVA) quantifying frequency. Normalized CBF inhibition (e.g., 16-minute exposure) reveals concentration-dependent effects, with 0.50 g/L proposed as clinically optimal .
Q. What molecular techniques elucidate oxymetazoline’s off-target interactions beyond α-adrenergic receptors?
Transcriptomic profiling (RNA-seq) of treated tissues identifies differentially expressed genes, while phosphoproteomics reveals downstream signaling (e.g., MAPK/ERK pathways). Molecular docking simulations using α2A-adrenergic receptor crystal structures (PDB ID: 6KUX) predict binding affinities and β-receptor cross-reactivity .
Q. How can oxymetazoline be combined with other agents to enhance therapeutic efficacy in off-label applications (e.g., blepharoptosis)?
Preclinical studies suggest synergistic effects with botulinum toxin type A for eyelid elevation. In vitro models (e.g., levator palpebrae muscle strips) assess contractility via force transducers. Clinical trials should use standardized metrics like marginal reflex distance (MRD1) and patient-reported outcomes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
